

Confirming On-Target WIZ Degradation: A Comparative Guide to Proteomic Analysis

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Compound of Interest

Compound Name: (R,R)-dWIZ-1 TFA

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The targeted degradation of WIZ, a transcriptional repressor implicated in the silencing of fetal hemoglobin, has emerged as a promising therapeutic strategy for sickle cell disease. Molecular glue degraders, such as dWIZ-1, dWIZ-2, and BMS-986470, have been developed to induce the ubiquitination and subsequent proteasomal degradation of WIZ. Verifying the on-target efficacy and selectivity of these compounds is paramount. This guide provides a comparative overview of proteomic approaches to confirm WIZ degradation, supported by experimental data and detailed methodologies.

Comparison of WIZ Degraders

The following table summarizes the performance of various molecular glue degraders targeting WIZ. While direct side-by-side comparisons in identical experimental settings are limited in publicly available data, this compilation offers a snapshot of their degradation efficiency and selectivity.

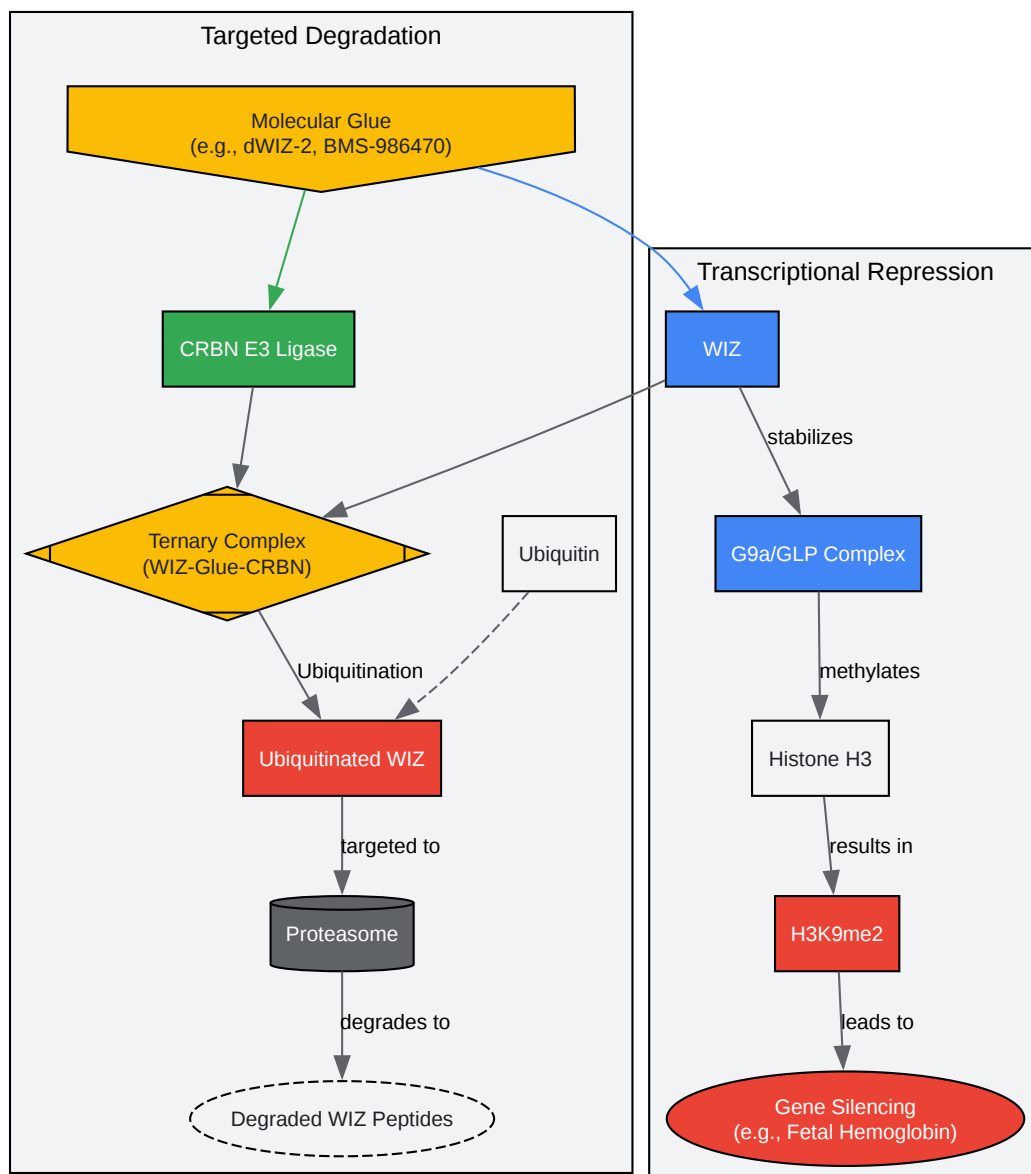
Degrader	Target(s)	E3 Ligase Recruited	Cell Line / System	Degradation Potency (EC50/DC50)	Maximum Degradation (Dmax/Ymin)	Selectivity Notes
dWIZ-2	WIZ	CRBN	Human Erythroblasts	Dose-dependent degradation observed[1]	Significant degradation achieved[1]	Optimized from dWIZ-1 for improved pharmacokinetic properties[1]
BMS-986470	WIZ, ZBTB7A	CRBN	Hibit assays	WIZ: 0.011 μ M[2]	WIZ: 10% [2]	Moderate activity against Ikaros and CK1 α at higher concentrations. No degradation of CK1 α , GSTP1, Ikaros, or Aiolos observed in vivo[2]
Alternative (Hypothetical)	WIZ	VHL	K562	Not Available	Not Available	Not Available

Note: EC50/DC50 is the concentration of the degrader that results in 50% of the maximal degradation effect. Dmax/Ymin represents the maximal percentage of protein degradation or the minimum protein level remaining after treatment.

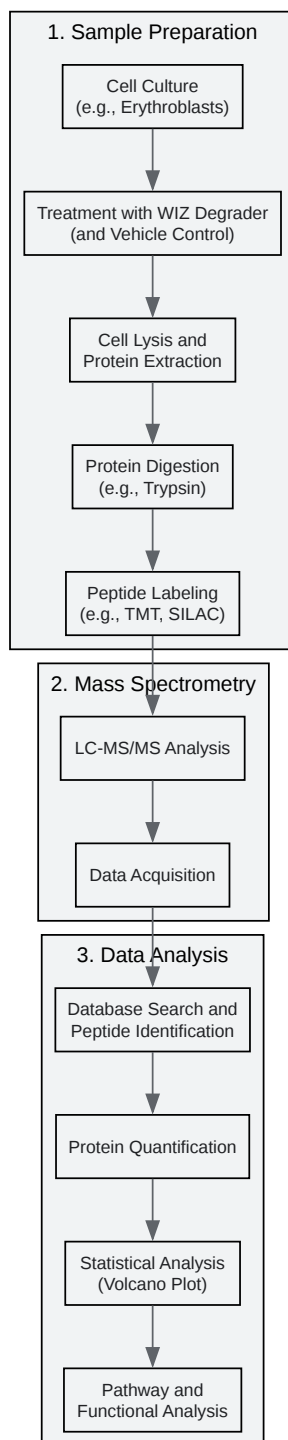
WIZ Signaling and Degradation Pathway

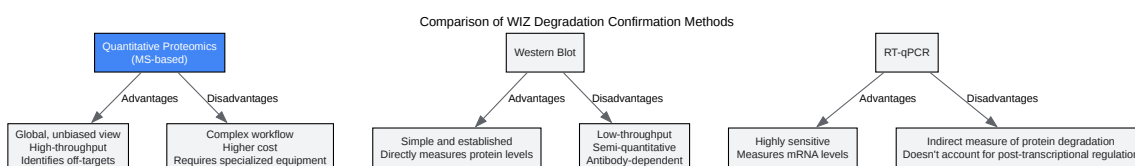
WIZ is a crucial component of the G9a/GLP histone methyltransferase complex, which is involved in transcriptional repression through the methylation of histone H3 at lysine 9 (H3K9me2).^{[3][4]} Molecular glue degraders recruit WIZ to an E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome. This disrupts the G9a/GLP complex and alleviates the repression of target genes, such as fetal hemoglobin.^{[1][5]}

WIZ-Mediated Transcriptional Repression and Targeted Degradation Pathway



Quantitative Proteomic Workflow for WIZ Degradation Analysis





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